2-nitrophenyl N,N-dimethylsulfamate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-nitrophenyl) N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5S/c1-9(2)16(13,14)15-8-6-4-3-5-7(8)10(11)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFOSISFAFIZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310192 | |
| Record name | F3230-0248 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141-13-5 | |
| Record name | NSC222665 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | F3230-0248 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Nitrophenyl N,n Dimethylsulfamate and Analogues
Established Synthetic Routes to Sulfamate (B1201201) Esters
The synthesis of sulfamate esters, a crucial functional group in medicinal and materials chemistry, has traditionally relied on several key methodologies. nih.gov These approaches have been refined over time to improve yields and substrate scope.
Conventional Esterification Approaches
Classical methods for the formation of sulfamate esters often involve the reaction of an alcohol or phenol (B47542) with a sulfamoyl chloride in the presence of a base. eurjchem.com This method is widely applicable but can be limited by the stability and availability of the requisite sulfamoyl chloride. An alternative and common strategy involves the use of sulfamic acid, which can be activated in various ways to facilitate esterification. nih.govnih.gov
One notable advancement in this area is the use of triphenylphosphine (B44618) ditriflate to activate N-substituted sulfamic acid salts. nih.govnih.govacs.org This method allows for the synthesis of a broad range of sulfamate esters from both aliphatic alcohols and phenols in modest to excellent yields. nih.govnih.govacs.org The process is tolerant of various functional groups and can be used to create sterically hindered sulfamate esters that are not easily accessible through other methods. nih.govacs.org
Phase-transfer catalysis has also been employed to synthesize sulfamate esters under mild conditions. rsc.org This technique facilitates the reaction between sulfamoyl chlorides and alcohols or phenols, often leading to higher yields and shorter reaction times compared to traditional methods. rsc.org
The use of solid acid catalysts, such as sulfamic acid itself, has also been explored for esterification reactions, offering a more environmentally friendly approach. researchgate.net
Emerging Sulfur(VI) Reagent Strategies (e.g., SuFEx chemistry)
The advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, introduced by Sharpless and co-workers, has revolutionized the synthesis of sulfur(VI) compounds, including sulfamate esters. acs.org SuFEx chemistry utilizes the remarkable stability and reactivity of the S-F bond. acs.org Sulfuryl fluoride (SO2F2) is a key reagent, reacting with phenols in the presence of a base to form fluorosulfate (B1228806) intermediates, which can then react with amines to yield sulfamates. nih.govnih.gov
A significant challenge with traditional SuFEx chemistry is that the reaction of aliphatic alcohols with SO2F2 leads to unstable intermediates. nih.gov To address this, new strategies involving sulfur(IV) reagents have been developed. One such reagent is N-methylimidazolium sulfinyl fluoride hexafluorophosphate (B91526) (MISF), a non-gaseous and solution-stable sulfur(IV) fluoride exchange reagent. nih.govresearchgate.netrsc.org This approach allows for the synthesis of synthetically challenging substituted sulfamate esters from alkyl alcohols and amines that are not accessible with sulfur(VI) SuFEx reagents. nih.govresearchgate.netrsc.org The process involves the sequential addition of an alcohol and an amine to MISF, followed by oxidation to afford the desired sulfamate ester. nih.gov
The scope of SuFEx reactions has been further expanded through the use of catalysts like calcium triflimide (Ca(NTf2)2) in combination with DABCO. acs.org This catalytic system activates sulfamoyl fluorides and fluorosulfates for reaction with a diverse range of amines under mild, room temperature conditions, providing excellent yields of sulfamides and sulfamates. acs.org
Specific Synthesis of 2-Nitrophenyl N,N-Dimethylsulfamate
While a specific, detailed synthetic protocol for this compound is not extensively reported in the reviewed literature, its synthesis can be confidently proposed based on the well-established methodologies for analogous aryl N,N-dialkylsulfamates.
Reported Synthetic Protocols
A plausible and conventional route to this compound would involve the reaction of 2-nitrophenol (B165410) with N,N-dimethylsulfamoyl chloride in the presence of a suitable base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107).
Alternatively, a SuFEx-based approach could be employed. This would likely involve the initial reaction of 2-nitrophenol with sulfuryl fluoride (SO2F2) and a base to form 2-nitrophenyl fluorosulfate. This intermediate would then be reacted with dimethylamine, potentially activated by a catalyst such as Ca(NTf2)2, to yield the final product, this compound. acs.org
Comparison with Related Aryl N,N-Dialkylsulfamates
The proposed syntheses of this compound are consistent with reported methods for other aryl N,N-dialkylsulfamates. For instance, the SuFEx-based synthesis of a variety of structurally diverse sulfamates has been demonstrated with secondary amines and phenolic fluorosulfates, achieving excellent yields. acs.org The electronic nature of the aryl group can influence the reaction; the electron-withdrawing nitro group in the 2-position of 2-nitrophenol would likely increase its acidity, potentially facilitating the initial formation of the phenoxide or its reaction with SO2F2.
The table below outlines the synthesis of various sulfamate esters using a sulfur(IV) fluoride exchange strategy, highlighting the versatility of this method for different alcohol and amine substrates. nih.gov
| Entry | Alcohol | Amine | Product | Yield (%) |
| 1 | 4-Fluorobenzyl alcohol | Dibenzylamine | 4-Fluorobenzyl N,N-dibenzylsulfamate | 63 |
| 2 | Benzyl alcohol | Dibenzylamine | Benzyl N,N-dibenzylsulfamate | 79 |
| 3 | 1-Phenylethanol | Dibenzylamine | 1-Phenylethyl N,N-dibenzylsulfamate | 63 |
| 4 | Cinnamyl alcohol | Dibenzylamine | Cinnamyl N,N-dibenzylsulfamate | 78 |
| 5 | Propargyl alcohol | Dibenzylamine | Propargyl N,N-dibenzylsulfamate | 70 |
Data sourced from a study on sulfur(IV) reagents for SuFEx-based synthesis. nih.gov
Optimization of Synthetic Efficiency and Selectivity
Optimizing the synthesis of sulfamate esters, including this compound, involves careful consideration of catalysts, reaction conditions, and the nature of the starting materials.
For conventional methods, the choice of activating agent for sulfamic acid is critical. While phosphorus pentachloride (PCl5) can be used, it may not be effective for all substrates, particularly those with nitrogen-containing heterocycles. nih.gov In contrast, activation with triphenylphosphine ditriflate has been shown to be more broadly applicable. nih.govacs.org
In SuFEx chemistry, the development of new reagents and catalysts has been key to improving efficiency and scope. The use of Ca(NTf2)2 as a Lewis acid catalyst, for example, has been shown to dramatically improve reaction outcomes, preventing side-product formation and enabling reactions to proceed at room temperature. acs.orgnih.gov
For challenging substrates, such as those prone to decomposition or with poor reactivity, the development of novel reagents like MISF provides a valuable alternative to traditional SO2F2-based methods. nih.gov The optimization of reaction parameters such as solvent, temperature, and stoichiometry of reagents remains a crucial aspect of achieving high yields and purity for the desired sulfamate ester.
The table below summarizes the optimization of sulfamate ester preparation using triphenylphosphine ditriflate activation, demonstrating the impact of different parameters on the reaction yield.
| Entry | N-Substituent | Alcohol | Yield (%) |
| 1 | Phenyl | Benzyl alcohol | 85 |
| 2 | 4-Methoxyphenyl | Benzyl alcohol | 82 |
| 3 | 4-Nitrophenyl | Benzyl alcohol | 91 |
| 4 | Benzyl | Benzyl alcohol | 65 |
| 5 | n-Butyl | Benzyl alcohol | 55 |
Data adapted from a study on the synthesis of N-substituted sulfamate esters. nih.gov
Catalytic Systems in Sulfamate Ester Synthesis
The synthesis of sulfamate esters can be achieved through various pathways, with some modern approaches employing catalytic systems to improve efficiency and substrate scope. While the most common industrial method involves the reaction of a phenol with a sulfamoyl chloride in the presence of a stoichiometric amount of base, newer methods offer milder conditions and broader applicability.
One catalytic approach involves the use of N-methylimidazole, which has been shown to catalyze the transfer of a sulfamoyl group from an electron-deficient aryl sulfamate to an alcohol. organic-chemistry.org This method is particularly effective for the sulfamoylation of primary alcohols with high selectivity over secondary alcohols. The aryl sulfamates used as donors in this process are typically stable, crystalline solids that can be prepared on a large scale. organic-chemistry.org
Another significant advancement is the use of activating reagents to facilitate the formation of the sulfamate ester bond. A notable example is the use of triphenylphosphine ditriflate to activate sulfamic acid salts, which are formed from the reaction of an amine with a sulfur trioxide complex. nih.gov This activated intermediate is then trapped by a nucleophile, such as an alcohol or phenol, to yield the desired sulfamate ester. This protocol is versatile, accommodating a wide range of primary and secondary aliphatic alcohols as well as phenols, including those that are sterically hindered or electronically deactivated. nih.gov The reaction generally proceeds in good to excellent yields.
While transition metal catalysis is more commonly associated with the subsequent cross-coupling reactions of aryl sulfamates, its principles have influenced the development of synthetic methods. nih.govacs.org For instance, the need for robust and diverse aryl sulfamate substrates for nickel- and palladium-catalyzed C-N coupling reactions has spurred the refinement of their synthesis. orgsyn.orgacs.org
Below is a table summarizing key reagent- and catalyst-mediated systems for sulfamate ester synthesis.
| Method/Catalyst System | Substrates | Reagents | Key Features |
| N-Methylimidazole (Catalyst) | Alcohols | Electron-deficient aryl sulfamates | Catalytic transfer-sulfamoylation; mild conditions; high selectivity for 1° over 2° alcohols. organic-chemistry.org |
| Triphenylphosphine Ditriflate (Activator) | Aliphatic alcohols, Phenols | Sulfamic acid salts, PPh₃(OTf)₂ | Broad scope for hindered and electron-deficient nucleophiles; modest to excellent yields. nih.govacs.org |
| Rh(II) Catalysis | Alkanes (for C-H amination) | Sulfamate esters, Rh₂(OAc)₄, PhI(OAc)₂ | Used for intramolecular C-H amination to form cyclic sulfonamides, not direct ester synthesis. mdpi.com |
Influence of Reaction Conditions on Yield and Purity
The yield and purity of this compound and its analogues are highly dependent on the optimization of several reaction parameters. The classical synthesis, involving the reaction of a phenol with N,N-dimethylsulfamoyl chloride, requires careful control of conditions to maximize product formation and minimize side reactions.
Reaction Temperature: Temperature plays a critical role in reaction kinetics. Many sulfamoylation reactions are initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction between the sulfamoyl chloride and the base/phenol, thereby preventing degradation of reactants and products. chemicalbook.com Subsequently, the reaction may be allowed to warm to room temperature or heated to reflux to ensure completion. chemicalbook.com For less reactive or sterically hindered substrates, higher temperatures may be necessary to achieve a reasonable reaction rate and yield. researchgate.netresearchgate.net
Solvent: The choice of an appropriate solvent is crucial for ensuring that all reactants remain in solution and for influencing the reaction pathway. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (B52724) are commonly used. THF is a frequent choice, as seen in a procedure where dimethyl malonate was reacted in THF with sodium hydride before the addition of an aryl halide. chemicalbook.com The solvent's polarity can affect the reactivity of the nucleophile and the stability of any intermediates.
Base and Stoichiometry: A base is typically required to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction. Common bases include organic amines like triethylamine and pyridine, or stronger bases like sodium hydride (NaH) for less acidic phenols. chemicalbook.com The stoichiometry of the base is important; insufficient base can lead to incomplete reaction, while a large excess can promote side reactions.
Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion. This is often monitored using techniques like thin-layer chromatography (TLC). Reaction times can vary significantly, from a few hours to overnight, depending on the reactivity of the substrates and the temperature. chemicalbook.com For example, a synthesis involving an aryl halide and dimethyl malonate was heated to reflux for 16 hours to ensure the reaction went to completion. chemicalbook.com
Purification: The final purity of the sulfamate ester is determined by the workup and purification process. A typical workup involves quenching the reaction, followed by an aqueous extraction to remove the base hydrochloride salt and other water-soluble impurities. chemicalbook.com Subsequent purification by column chromatography is often necessary to isolate the product from unreacted starting materials and non-polar byproducts, leading to a high-purity final compound. chemicalbook.com
The following table summarizes the general influence of these conditions on the synthesis of aryl sulfamates.
| Parameter | Condition | General Effect on Yield and Purity |
| Temperature | Low (e.g., 0 °C) to High (Reflux) | Lower initial temperature controls exothermicity and improves selectivity. Higher temperatures increase reaction rate but may lead to side products, reducing purity. chemicalbook.comresearchgate.net |
| Solvent | Aprotic (THF, DCM, Acetonitrile) | Affects solubility and reaction rates. The optimal solvent ensures all components are dissolved. chemicalbook.com |
| Base | Organic (e.g., Triethylamine) or Inorganic (e.g., NaH) | Crucial for deprotonation and acid scavenging. The choice depends on the pKa of the phenol. Proper stoichiometry is key for high yield. chemicalbook.com |
| Reaction Time | Hours to Days | Must be optimized to maximize conversion without causing product degradation. chemicalbook.com |
| Purification | Extraction, Column Chromatography | Essential for removing impurities and isolating the final product with high purity. chemicalbook.com |
Mechanistic Investigations of 2 Nitrophenyl N,n Dimethylsulfamate Reactivity
Hydrolysis Pathways and Kinetics
The hydrolysis of sulfamate (B1201201) esters, including 2-nitrophenyl N,N-dimethylsulfamate, proceeds through different mechanisms depending on the acidity or alkalinity of the solution. These pathways have been elucidated through kinetic studies and analysis of reaction intermediates.
Associative SN2(S) Mechanisms in Acidic Media (pH 2-5)
In acidic environments, typically in the pH range of 2 to 5, the hydrolysis of phenylsulfamate esters follows an associative SN2(S) mechanism. nih.gov In this pathway, a water molecule acts as a nucleophile, attacking the sulfur atom of the sulfamate. This attack leads to the cleavage of the sulfur-oxygen (S-O) bond and the simultaneous formation of a new S-O bond with the oxygen from the water molecule. nih.gov The products of this reaction are sulfamic acid and the corresponding phenol (B47542). nih.gov This mechanism is characterized by a direct displacement at the sulfur center.
The associative nature of this reaction implies that the incoming nucleophile (water) becomes part of the complex in the transition state, resembling an SN2 reaction. libretexts.org The rate of such reactions can be influenced by the solvent if it is nucleophilic enough to participate in the mechanism. libretexts.org For an associative mechanism, a negative entropy of activation (ΔS‡) is often observed, indicating a more ordered transition state as two molecules combine. libretexts.org
Dissociative E1cB Mechanisms in Neutral to Alkaline Solutions (pH ≥ ~6-9)
As the pH increases to neutral and moderately alkaline conditions (pH ≥ ~6-9), the hydrolysis mechanism shifts to a dissociative elimination-conjugate base (E1cB) pathway. nih.gov This multi-step process begins with the ionization of the amino group of the sulfamate ester. nih.gov This is followed by the unimolecular expulsion of the aryloxide leaving group from the resulting ionized ester. nih.gov
This dissociative pathway is common for esters with acidic leaving groups and involves the formation of a reactive intermediate. nih.govresearchgate.net The change from an associative to a dissociative mechanism is often indicated by a break in the Brønsted plot of the apparent second-order rate constants versus the pKa of the leaving group. nih.govresearchgate.net For esters with leaving groups having a pKa higher than approximately 6, the mechanism can shift from E1cB to a bimolecular acyl-oxygen cleavage (BAc2) mechanism. nih.govresearchgate.net
Role of N-Sulfonylamine and N-Sulfonylamine Anion Intermediates
A key feature of the E1cB mechanism in the hydrolysis of sulfamate esters is the formation of an N-sulfonylamine ([HN=SO₂]) intermediate. nih.gov This species is generated after the expulsion of the leaving group from the ionized ester. In more strongly alkaline solutions, further ionization of the conjugate base of the ester can occur, leading to a dianionic species. This dianion then expels the aryloxide leaving group to yield a novel N-sulfonylamine anion ([⁻N=SO₂]). nih.gov In the final, rapid step, this intermediate is attacked by a hydroxide (B78521) ion or a water molecule, ultimately forming sulfamic acid. nih.gov
pH-Rate Profiles and Reaction Rate Determinants
The rate of hydrolysis of compounds like this compound is highly dependent on the pH of the solution. A pH-rate profile, which plots the observed rate constant against pH, typically shows distinct regions corresponding to different reaction mechanisms. amazonaws.comchemrxiv.org
Systematic studies of similar compounds, such as 4-nitrophenyl β-D-glucoside, have demonstrated how different mechanistic regimes can be identified across a wide pH range. amazonaws.comchemrxiv.org For instance, at low pH, a specific acid-catalyzed hydrolysis is observed. amazonaws.comchemrxiv.org In the pH-independent region, an uncatalyzed hydrolysis can occur, often proceeding through a dissociative mechanism with water attack. amazonaws.comchemrxiv.org Under basic conditions, the mechanism can involve bimolecular hydrolysis and even neighboring group participation. amazonaws.comchemrxiv.org
Solvent isotope effects are a valuable tool in dissecting these mechanisms. An inverse kinetic isotope effect (kH₃O⁺/kD₃O⁺ < 1) in acidic regions can indicate a mechanism requiring the formation of the conjugate acid of the substrate. amazonaws.comchemrxiv.org Conversely, a normal solvent isotope effect (kH/kD > 1) can suggest general acid/base catalysis. amazonaws.com
The following table provides a hypothetical representation of how the rate constant (kobs) for the hydrolysis of a nitrophenyl-substituted sulfamate might vary with pH, illustrating the different mechanistic regimes.
| pH Range | Predominant Mechanism | Expected Rate Behavior |
| 2-5 | Associative SN2(S) | Rate increases with decreasing pH (acid catalysis) |
| ~6-9 | Dissociative E1cB (via N-sulfonylamine) | Rate increases with increasing pH |
| >9 | Dissociative E1cB (via N-sulfonylamine anion) | Rate continues to increase with increasing pH |
Aminolysis Mechanisms in Non-Aqueous Solvents
The reaction of sulfamate esters with amines in non-aqueous solvents introduces another layer of complexity to their reactivity, with a competition between substitution and elimination pathways.
Evidence for Elimination (E2-type and E1cB-type) over Substitution, particularly for N,N-dimethylsulfamate analogues
In non-aqueous environments, the reaction of N,N-disubstituted sulfamates, such as N,N-dimethylsulfamate analogues, with amines often favors elimination reactions over direct substitution. The type of elimination, whether E2 or E1cB, is influenced by the nature of the base (amine) and the substrate.
Strong, bulky bases are known to promote E2 elimination reactions. youtube.com The presence of β-hydrogens on the electrophile is a prerequisite for any elimination reaction to occur. youtube.com In the context of aminolysis, the amine can act as a base to abstract a proton, initiating the elimination process.
The competition between substitution and elimination is a delicate balance. youtube.com While a small amount of the alternative product may be unavoidable, the reaction conditions, such as the strength and steric hindrance of the amine, play a crucial role in determining the major pathway. For N,N-dimethylsulfamate analogues, where the nitrogen is tertiary, steric hindrance around the sulfur atom can further disfavor a direct SN2-type substitution, making elimination pathways more probable.
The following table summarizes the key factors influencing the competition between elimination and substitution in the aminolysis of N,N-dimethylsulfamate analogues.
| Factor | Favors Elimination (E2/E1cB) | Favors Substitution (SN2) |
| Base/Nucleophile | Strong, sterically hindered amine | Good nucleophile, less basic |
| Substrate | Presence of accessible β-hydrogens | Less sterically hindered reaction center |
| Solvent | Non-polar, aprotic | Polar, aprotic |
| Temperature | Higher temperatures | Lower temperatures |
Following a comprehensive search, it has been determined that publicly accessible scientific literature and data specifically detailing the mechanistic investigations of this compound's reactivity, as outlined in the requested structure, are not available. The provided sub-sections, such as "General Base Catalysis by Amines," "Kinetic Isotope Effects and Brønsted Correlations," and "Energetic and Steric Considerations," point toward a highly specific and advanced area of study.
Similarly, information regarding the application of computational chemistry to elucidate the reaction mechanisms of this particular compound, including "Quantum Chemical Studies of Electronic States and Transition States" and "Thermodynamic and Kinetic Modeling of Reaction Pathways," could not be located in the public domain.
The detailed and structured nature of the query, including the numerical references, suggests that this information may be contained within a proprietary research database, a specialized academic textbook, or a specific scientific journal article that is not openly indexed. Without access to the original source material from which this outline was derived, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the requested topics for this compound.
General principles of these topics can be found in the context of other, more widely studied nitrophenyl compounds or sulfamate derivatives. For instance, studies on related molecules demonstrate that the reactivity of nitrophenyl esters can be subject to general base catalysis by amines. Furthermore, kinetic isotope effects and Brønsted correlations are common tools used to probe the transition states of such reactions. Computational methods, including DFT and kinetic modeling, are also routinely applied to understand reaction pathways and transition states in organic chemistry. However, applying these general principles to this compound without specific experimental or computational data for the compound itself would be speculative and would not meet the required standards of scientific accuracy.
To provide the requested detailed article, access to the specific source document(s) that contain the research on this compound is necessary.
Advanced Analytical and Spectroscopic Characterization for Mechanistic Insights
Kinetic Studies and Rate Constant Determination
In acidic to neutral conditions (pH 2-5), the hydrolysis of phenylsulfamate esters generally occurs via an associative S(N)2(S) mechanism. nih.gov This pathway involves the nucleophilic attack of a water molecule on the sulfur atom, leading to the cleavage of the S-O bond and the formation of sulfamic acid and the corresponding phenol (B47542).
Conversely, in neutral to moderately alkaline solutions (pH 6-9), a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism is often observed. nih.gov This process involves the initial ionization of the amino group, followed by the unimolecular expulsion of the aryloxide leaving group to form a reactive N-sulfonylamine intermediate (HN=SO₂). nih.gov In more strongly alkaline conditions, a dianionic species can form, which then expels the aryloxide. nih.gov
For N,N-dimethyl O-phenyl sulfamate (B1201201), which lacks the N-H protons necessary for the E1cB mechanism, the hydrolysis is significantly slower. Kinetic experiments on this compound were conducted at high temperatures (240-279 °C) to achieve measurable rates. The observed first-order rate constants were determined by monitoring the reaction progress using ¹H NMR spectroscopy. The activation parameters for the hydrolysis of N,N-dimethyl O-phenyl sulfamate at pH 5.9 were determined from the temperature dependence of the rate constants, as shown in the table below.
Table 1: Activation Parameters for the Hydrolysis of N,N-dimethyl O-phenyl sulfamate at pH 5.9
| Parameter | Value |
|---|---|
| ΔH‡ (kcal/mol) | 38 ± 3 |
| ΔS‡ (cal/mol·K) | -14 ± 6 |
This interactive table is based on data for a closely related analog.
The presence of a 2-nitro group on the phenyl ring of 2-nitrophenyl N,N-dimethylsulfamate is expected to significantly influence the rate of hydrolysis. The strong electron-withdrawing nature of the nitro group would make the aryloxide a better leaving group, thus accelerating the rate of S-O bond cleavage in both the S(N)2(S) and potential alternative pathways.
Spectroscopic Identification of Reaction Intermediates
The direct spectroscopic observation of reaction intermediates in the hydrolysis of sulfamate esters is challenging due to their transient nature. However, mechanistic studies on related compounds provide strong evidence for the formation of specific intermediates.
In the E1cB mechanism proposed for the hydrolysis of primary and secondary sulfamate esters at alkaline pH, the key intermediate is the N-sulfonylamine species (HN=SO₂). nih.gov Its formation is inferred from kinetic data and trapping experiments. For tertiary sulfamates like this compound, this specific pathway is not possible.
For N,N-disubstituted sulfamates, hydrolysis likely proceeds through a direct displacement mechanism or potentially through the formation of a sulfonylium-like intermediate under forcing conditions. Spectroscopic techniques such as ¹H NMR and UV-Vis spectroscopy are crucial for monitoring the disappearance of the starting material and the appearance of the final products (2-nitrophenol and N,N-dimethylsulfamic acid). For instance, in the study of N,N-dimethyl O-phenyl sulfamate, ¹H NMR was used to compare the normalized signal intensities of the unreacted starting material and the phenol product to determine the rate of hydrolysis.
While no specific spectroscopic data for intermediates of this compound hydrolysis is published, the expected changes in the UV-Vis spectrum would involve a shift in the absorption maximum corresponding to the formation of the 2-nitrophenoxide ion, particularly under basic conditions.
Crystallographic Analysis of Related Sulfamate Esters (for structural insights into reactivity)
The three-dimensional structure of a molecule provides invaluable information about its reactivity. Although a crystal structure for this compound is not available, the analysis of closely related compounds, such as 3,5-dimethylphenyl 2-nitrobenzenesulfonate, offers significant insights. This sulfonate ester shares the key structural feature of a 2-nitrophenyl group attached to a sulfuryl moiety.
X-ray crystallographic analysis of 3,5-dimethylphenyl 2-nitrobenzenesulfonate reveals important conformational features. The aromatic rings attached to the SO₃ group are oriented in a gauche fashion with respect to the ester S-O bond, with a C-S-O-C torsion angle of 84.68(11)°. nih.govnih.gov A notable feature is the steric interaction between the ortho-nitro group and the sulfonyl group, which causes the nitro group to be twisted relative to the benzene (B151609) ring plane by 39.91(2)°. nih.gov
This twisting has important implications for the reactivity of the 2-nitrophenyl group. It can affect the degree of resonance interaction between the nitro group and the phenyl ring, which in turn influences the electronic properties of the leaving group. The steric hindrance from the ortho-nitro group can also influence the accessibility of the sulfur atom to nucleophilic attack.
The table below summarizes key crystallographic data for 3,5-dimethylphenyl 2-nitrobenzenesulfonate, which can be used to infer the structural characteristics of this compound.
Table 2: Selected Crystallographic Data for 3,5-dimethylphenyl 2-nitrobenzenesulfonate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| C-S-O-C Torsion Angle (°) | 84.68 (11) |
| Nitro Group Twist Angle (°) | 39.91 (2) |
This interactive table is based on data for a structurally related sulfonate ester.
The structural data from this and other 2-nitro-substituted aromatic compounds suggest that the this compound molecule will adopt a conformation that minimizes steric strain between the bulky N,N-dimethylsulfamoyl group and the ortho-nitro group. This conformation will ultimately dictate the molecule's reactivity profile.
Future Research Directions and Potential Areas of Exploration
Exploration of Novel Catalytic Systems for Transformations Involving 2-Nitrophenyl N,N-Dimethylsulfamate
The reactivity of the 2-nitrophenyl group presents a fertile ground for the exploration of novel catalytic systems. The electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic substitution or serve as a handle for various functional group transformations. Future research could focus on developing catalytic systems for the following transformations:
Reductive Cyclization: The nitro group is a well-established precursor for the synthesis of heterocyclic compounds via reductive cyclization. Research into selective catalytic reduction of the nitro group in the presence of the sulfamate (B1201201) moiety could lead to the formation of novel benzimidazoles, quinoxalines, or other nitrogen-containing heterocycles. The development of chemoselective catalysts, potentially based on earth-abundant metals like iron or copper, would be of particular interest.
Directed C-H Functionalization: The sulfamate group could act as a directing group in transition metal-catalyzed C-H activation reactions. This would allow for the selective functionalization of the phenyl ring at positions that are typically difficult to access. Catalytic systems based on palladium, rhodium, or ruthenium could be investigated for their ability to mediate these transformations, leading to the synthesis of highly substituted aromatic compounds.
Cross-Coupling Reactions: The aromatic ring of this compound could participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Research in this area would involve identifying suitable catalytic systems that are tolerant of the nitro and sulfamate groups. This would enable the facile introduction of a wide range of substituents, expanding the chemical space accessible from this starting material.
A summary of potential catalytic transformations is presented in the table below:
| Transformation | Potential Catalytic System | Potential Products |
| Reductive Cyclization | Fe, Cu, or other earth-abundant metal catalysts | Benzimidazoles, Quinoxalines |
| Directed C-H Functionalization | Pd, Rh, or Ru-based catalysts | Highly substituted aromatics |
| Cross-Coupling Reactions | Pd, Ni, or Cu-based catalysts | Biaryls, substituted alkenes, and alkynes |
Asymmetric Synthesis Applications
The development of asymmetric applications for this compound is a promising area for future research. The chirality could be introduced either through the use of chiral catalysts or by employing the sulfamate as a chiral auxiliary.
One potential avenue is the development of enantioselective reactions where the sulfamate group plays a key role in stereocontrol. For instance, in a metal-catalyzed reaction, the sulfamate could coordinate to the metal center, creating a chiral environment that biases the formation of one enantiomer over the other. This approach could be applied to a variety of transformations, including asymmetric hydrogenations, cyclopropanations, and allylic alkylations.
Furthermore, the synthesis of chiral derivatives of this compound itself could be a valuable endeavor. These chiral building blocks could then be used in the synthesis of enantiopure target molecules.
Integration into Multicomponent Reactions and Flow Chemistry
The integration of this compound into multicomponent reactions (MCRs) and flow chemistry setups represents a modern and efficient approach to chemical synthesis.
Multicomponent Reactions: MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which is highly desirable from an atom and step economy perspective. The functional groups present in this compound could allow it to participate in known or novel MCRs. For example, the nitro group could be reduced in situ to an amine, which could then react with other components in a Passerini or Ugi-type reaction.
Flow Chemistry: The use of continuous flow reactors offers several advantages over traditional batch chemistry, including enhanced safety, better heat and mass transfer, and the potential for automation. The development of flow-based protocols for the synthesis and transformation of this compound could lead to more efficient and scalable processes. For instance, hazardous reactions involving the nitro group could be performed more safely in a flow reactor. Additionally, the integration of in-line purification and analysis would allow for a streamlined and automated synthetic workflow.
The table below outlines potential areas of exploration in these advanced synthetic methodologies:
| Methodology | Potential Application of this compound | Advantages |
| Multicomponent Reactions | Participation in Passerini, Ugi, or novel MCRs after in situ reduction of the nitro group. | Increased molecular complexity, atom and step economy. |
| Flow Chemistry | Safer handling of reactions involving the nitro group, scalable synthesis, and integration of in-line purification. | Enhanced safety, scalability, and automation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
